“5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is often used in the synthesis of various pharmaceuticals . .
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .
The compound’s fused six-membered pyridine and five-membered pyrrole rings form an essentially planar aza-indole skeleton . This structure could be of interest in studies of molecular geometry and intermolecular interactions .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol. This compound features a pyrrolo[2,3-b]pyridine core structure, which is characterized by a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position contributes to its unique chemical properties and reactivity. It is classified as an irritant and should be handled with care in laboratory settings .
Studies indicate that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth. Additionally, its derivatives may show antimicrobial properties, making it a candidate for further pharmacological exploration .
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid finds applications primarily in medicinal chemistry and drug development. Its derivatives are being explored for:
Research into the interactions of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with biological macromolecules has shown promising results. Interaction studies often focus on:
These studies provide insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-carbaldehyde | 757978-33-9 | 0.89 |
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | 866545-96-2 | 0.84 |
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1234616-83-1 | 0.75 |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 171919-37-2 | 0.87 |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1171920-15-2 | 0.80 |
These compounds are characterized by variations in substituents or functional groups while maintaining the core pyrrolo[2,3-b]pyridine structure. The unique presence of the bromine atom and carboxylic acid group in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid distinguishes it from these similar compounds, potentially influencing its biological activity and chemical reactivity.
Irritant